Isonicotinimidamide hydrochloride
Overview
Description
It is a white crystalline solid that is highly soluble in water and other organic solvents . This compound is often used as a reagent in scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
Isonicotinimidamide hydrochloride is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, most commonly used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis . It is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, and by extension this compound, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
It is known that isoniazid, the parent compound, interferes with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This leads to inhibition of synthesis of the mycobacterial cell wall, resulting in bacterial cell death .
Pharmacokinetics
Pharmacokinetics generally describes the absorption of a drug from its site of administration, its distribution throughout the body, its metabolism or conjugation, and its excretion from the body . These factors can greatly influence the bioavailability of a drug and its effectiveness in treating disease.
Result of Action
The primary result of the action of this compound is the inhibition of mycobacterial growth. By interfering with the synthesis of mycolic acids, it weakens the bacterial cell wall, leading to cell death . This makes it an effective treatment for mycobacterial infections such as tuberculosis .
Biochemical Analysis
Biochemical Properties
Isonicotinimidamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of amidines and iminoethers . These interactions are crucial for the compound’s function in biochemical pathways, influencing the activity of these enzymes and altering the course of the reactions they catalyze.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the synthesis of pyridine derivatives . This can lead to changes in cellular metabolism and the overall function of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, altering their activity and thus influencing the biochemical pathways they are involved in . This can lead to the inhibition or activation of these enzymes, resulting in changes in the levels of various metabolites and the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure and the specific experimental setup .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to significant changes in metabolic pathways and cellular function, indicating potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of pyridine derivatives. It interacts with enzymes such as quinolinate phosphoribosyltransferase and ornithine decarboxylase, influencing the levels of various metabolites and the overall metabolic flux . These interactions are crucial for the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are important for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. This localization is often mediated by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Preparation Methods
Isonicotinimidamide hydrochloride can be synthesized through various methods. One common synthetic route involves the Pinner reaction, where a nitrile is partially solvolyzed to yield an iminoether. The nitrile is treated with gaseous hydrogen chloride in a mixture of anhydrous chloroform and an alcohol, producing the iminoether hydrochloride . Another method involves the reaction of pyridine with formaldehyde in an alcohol, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Isonicotinimidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include hydrogen chloride, sodium methoxide, and ethyl acetoacetate.
Scientific Research Applications
Isonicotinimidamide hydrochloride has a wide range of applications in scientific research:
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Isonicotinimidamide hydrochloride is similar to other pyridine derivatives, such as isoniazid and nicotinamide. it is unique in its ability to form stable coordination complexes and its high solubility in water and organic solvents . Similar compounds include:
Properties
IUPAC Name |
pyridine-4-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-27-3, 42518-06-9 | |
Record name | 6345-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [amino(pyridin-4-yl)methylidene]azanium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyridine-4-amidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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